Chiral Handle: 3-COOH vs. 4-COOH Regioisomer
The target compound possesses an undefined stereocenter at the piperidine 3‑position (1 stereocenter) [1], whereas the 4‑carboxylic acid regioisomer (CAS 1420871‑34‑6) is achiral at the substitution position (0 stereocenters) . This difference is critical for any application requiring chiral resolution, asymmetric synthesis, or enantiomer‑specific biological interactions.
| Evidence Dimension | Stereocenter count (undefined atom stereocenters) |
|---|---|
| Target Compound Data | 1 undefined stereocenter |
| Comparator Or Baseline | 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-4-carboxylic acid: 0 undefined stereocenters (CAS 1420871-34-6) |
| Quantified Difference | 1 vs. 0 stereocenters |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) for target; structural inference for comparator |
Why This Matters
A stereocenter provides a handle for chiral separation or enantioselective derivatization, enabling access to enantiopure compounds that the achiral 4‑COOH regioisomer cannot offer.
- [1] PubChem CID 60137192. 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid. Computed Properties: Undefined Atom Stereocenter Count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/60137192 (accessed 2025-05-06). View Source
